3,3'-(Pyrazine-2,6-diyl)dibenzoic acid
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Overview
Description
3,3’-(Pyrazine-2,6-diyl)dibenzoic acid is an organic compound with the molecular formula C18H12N2O4 It is characterized by the presence of a pyrazine ring flanked by two benzoic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Pyrazine-2,6-diyl)dibenzoic acid typically involves the reaction of pyrazine derivatives with benzoic acid derivatives under specific conditions. One common method involves the use of a coupling reaction between 2,6-dibromopyrazine and 3-carboxyphenylboronic acid in the presence of a palladium catalyst. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for 3,3’-(Pyrazine-2,6-diyl)dibenzoic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the coupling reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3,3’-(Pyrazine-2,6-diyl)dibenzoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid groups can be oxidized to form corresponding carboxylate salts.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylate salts.
Reduction: Dihydropyrazine derivatives.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
3,3’-(Pyrazine-2,6-diyl)dibenzoic acid has several applications in scientific research:
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with metal ions.
Industry: It is used in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 3,3’-(Pyrazine-2,6-diyl)dibenzoic acid depends on its application. In the context of MOFs, it acts as a linker molecule that coordinates with metal ions to form a three-dimensional network. The carboxylic acid groups interact with metal ions, while the pyrazine ring provides structural rigidity . In biological applications, its mechanism may involve interactions with cellular targets, leading to disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-(Pyrazine-2,6-diyl)dibenzoic acid: Similar structure but with different substitution pattern on the aromatic rings.
3,3’-(Pyrazine-2,5-diyl)dipropanoic acid: Contains propanoic acid groups instead of benzoic acid groups.
3,3’-(Naphthalene-2,7-diyl)dibenzoic acid: Contains a naphthalene ring instead of a pyrazine ring.
Uniqueness
3,3’-(Pyrazine-2,6-diyl)dibenzoic acid is unique due to its specific arrangement of functional groups, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a versatile compound for applications in materials science and medicinal chemistry.
Properties
Molecular Formula |
C18H12N2O4 |
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Molecular Weight |
320.3 g/mol |
IUPAC Name |
3-[6-(3-carboxyphenyl)pyrazin-2-yl]benzoic acid |
InChI |
InChI=1S/C18H12N2O4/c21-17(22)13-5-1-3-11(7-13)15-9-19-10-16(20-15)12-4-2-6-14(8-12)18(23)24/h1-10H,(H,21,22)(H,23,24) |
InChI Key |
YYJKATUYZDEFCP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)C2=CN=CC(=N2)C3=CC(=CC=C3)C(=O)O |
Origin of Product |
United States |
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